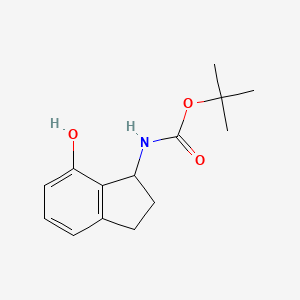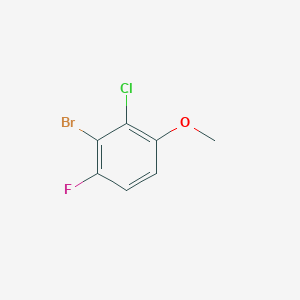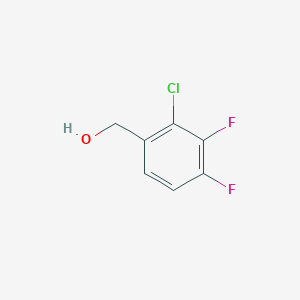
(2-Chloro-3,4-difluorophenyl)methanol
概要
説明
(2-Chloro-3,4-difluorophenyl)methanol: is an organic compound with the molecular formula C7H5ClF2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3,4-difluorophenyl)methanol typically involves the reaction of 2-chloro-3,4-difluorobenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions: (2-Chloro-3,4-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form (2-Chloro-3,4-difluorophenyl)formaldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to (2-Chloro-3,4-difluorophenyl)methane using strong reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products:
Oxidation: (2-Chloro-3,4-difluorophenyl)formaldehyde.
Reduction: (2-Chloro-3,4-difluorophenyl)methane.
Substitution: (2-Chloro-3,4-difluorophenyl)methyl chloride or (2-Chloro-3,4-difluorophenyl)methyl bromide.
科学的研究の応用
Chemistry: (2-Chloro-3,4-difluorophenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substitution pattern makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
作用機序
The mechanism of action of (2-Chloro-3,4-difluorophenyl)methanol depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological system and the intended therapeutic effect .
類似化合物との比較
(3-Chloro-2,4-difluorophenyl)methanol: Similar structure but with different positions of chlorine and fluorine atoms.
(2-Chloro-3,6-difluorophenyl)methanol: Another isomer with fluorine atoms at different positions.
Uniqueness: (2-Chloro-3,4-difluorophenyl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it distinct from other isomers and derivatives, providing unique opportunities for its use in various applications .
特性
IUPAC Name |
(2-chloro-3,4-difluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASVYDIBDJYTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


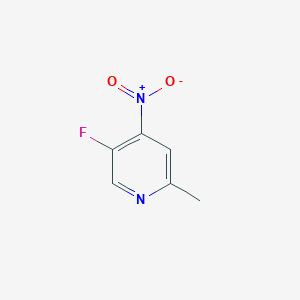
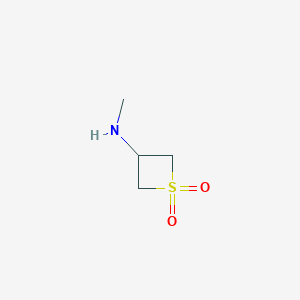
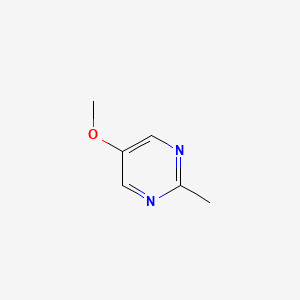
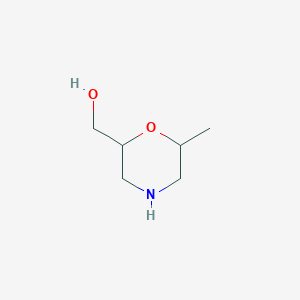
![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B3110097.png)
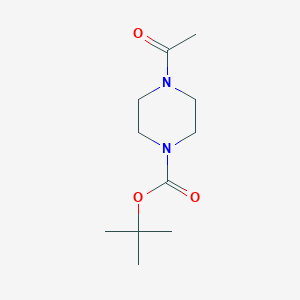
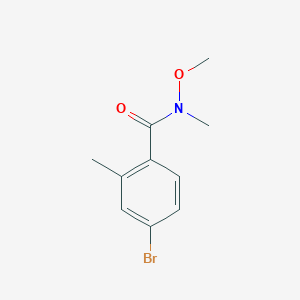

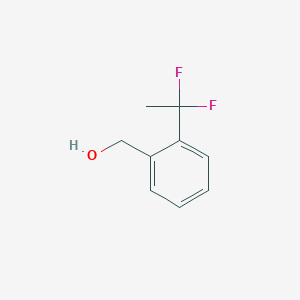
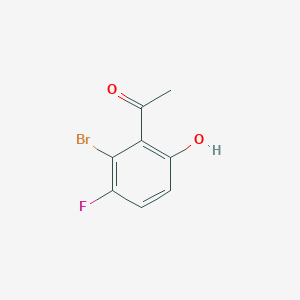

![Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]-](/img/structure/B3110143.png)
